

An In-Depth Technical Guide to the Synthesis of Dimethyldivinylsilane

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Compound of Interest

Compound Name: Dimethyldivinylsilane

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This technical guide provides a comprehensive overview of the primary synthesis pathways for **dimethyldivinylsilane**, a versatile organosilicon compound with significant applications in the production of silicone polymers, crosslinking agents, and as an intermediate in organic synthesis. This document details two core methodologies: the Grignard reaction and a two-step approach commencing with the Direct Process.

Grignard Reaction Synthesis

The Grignard reaction is a widely utilized and reliable method for the laboratory-scale synthesis of **dimethyldivinylsilane**. This pathway involves the reaction of dichlorodimethylsilane with a vinyl Grignard reagent, such as vinylmagnesium bromide or vinylmagnesium chloride.

Experimental Protocol

Objective: To synthesize **dimethyldivinylsilane** via the Grignard reaction.

Materials:

- Dichlorodimethylsilane (Me_2SiCl_2)
- Magnesium (Mg) turnings
- Vinyl bromide ($\text{CH}_2=\text{CHBr}$) or Vinyl chloride ($\text{CH}_2=\text{CHCl}$)

- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Iodine (catalyst)
- Saturated aqueous ammonium chloride solution (for quenching)
- Anhydrous sodium sulfate (for drying)

Procedure:

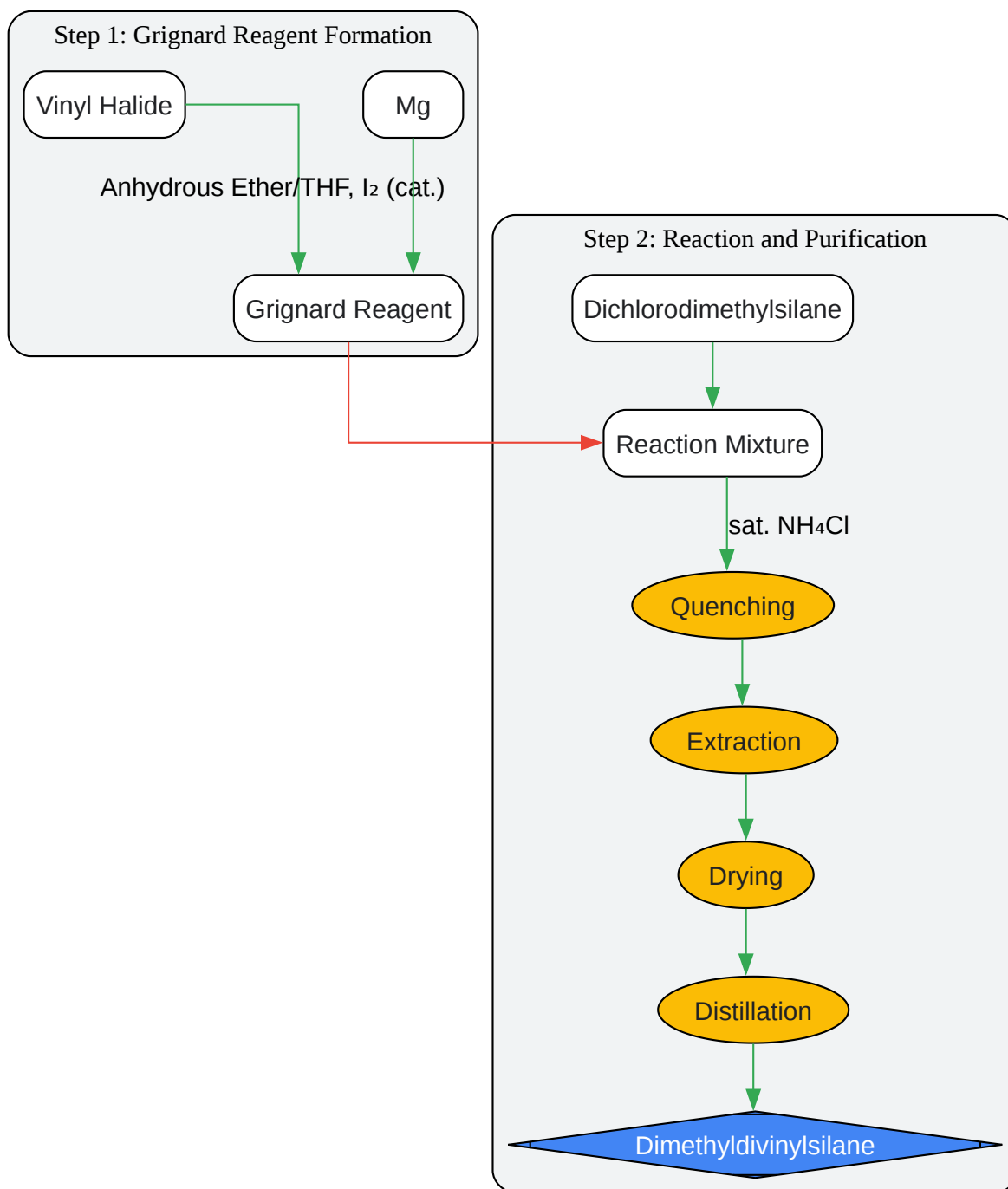
- Preparation of the Grignard Reagent:
 - All glassware must be flame-dried and cooled under an inert atmosphere (nitrogen or argon).
 - In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a crystal of iodine.
 - Add a small amount of anhydrous solvent (diethyl ether or THF) to cover the magnesium.
 - Prepare a solution of vinyl bromide or vinyl chloride in the anhydrous solvent in the dropping funnel.
 - Add a small portion of the vinyl halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be necessary.
 - Once initiated, add the remaining vinyl halide solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction of the magnesium.
- Reaction with Dichlorodimethylsilane:
 - Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
 - Add a solution of dichlorodimethylsilane in the anhydrous solvent to the dropping funnel.

- Add the dichlorodimethylsilane solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Work-up and Purification:
 - Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
 - Transfer the mixture to a separatory funnel. Separate the organic layer.
 - Extract the aqueous layer with two portions of diethyl ether.
 - Combine the organic layers and wash with brine (saturated NaCl solution).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
 - The crude product is purified by fractional distillation under reduced pressure to yield pure **dimethyldivynylsilane**.

Quantitative Data

Parameter	Value	Reference
Reactants		
Dichlorodimethylsilane	1.0 mol	[1]
Vinylmagnesium bromide/chloride	2.1 - 2.4 mol	[1]
Solvent	Anhydrous THF or Diethyl Ether	[2][3]
Reaction Conditions		
Grignard Formation Temperature	Reflux	[2]
Reaction Temperature	0 °C to Room Temperature	[1]
Reaction Time	4 - 6 hours	[1]
Product		
Yield	74 - 91%	[2]
Purity	>95% after distillation	
Boiling Point	82-83 °C	

Synthesis Pathway Diagram



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Grignard Synthesis of **Dimethyldivinylsilane**.

Direct Process and Subsequent Vinylation

The Direct Process, also known as the Müller-Rochow process, is the primary industrial method for synthesizing methylchlorosilanes, including the key precursor dichlorodimethylsilane. This is followed by a vinylation step, typically a Grignard reaction as described above, to produce **dimethyldivinylsilane**.

Step 1: Direct Process for Dichlorodimethylsilane

Objective: To synthesize dichlorodimethylsilane from silicon and methyl chloride.

Experimental Protocol (Industrial Scale):

Materials:

- Silicon (metallurgical grade, finely ground)
- Methyl chloride (CH_3Cl)
- Copper catalyst (e.g., copper(I) chloride or copper oxide)

Procedure:

- A fluidized bed reactor is charged with finely ground silicon and a copper-based catalyst.
- The reactor is heated to a temperature of approximately 280-350 °C.
- A stream of methyl chloride gas is passed through the heated, fluidized bed.
- The reaction produces a mixture of methylchlorosilanes, with dichlorodimethylsilane being the major product. Other products include methyltrichlorosilane (CH_3SiCl_3), trimethylchlorosilane ($(\text{CH}_3)_3\text{SiCl}$), and methylhydrodichlorosilane ($\text{CH}_3\text{SiHCl}_2$).
- The product mixture exits the reactor as a vapor and is condensed.
- The individual methylchlorosilanes are separated by fractional distillation.

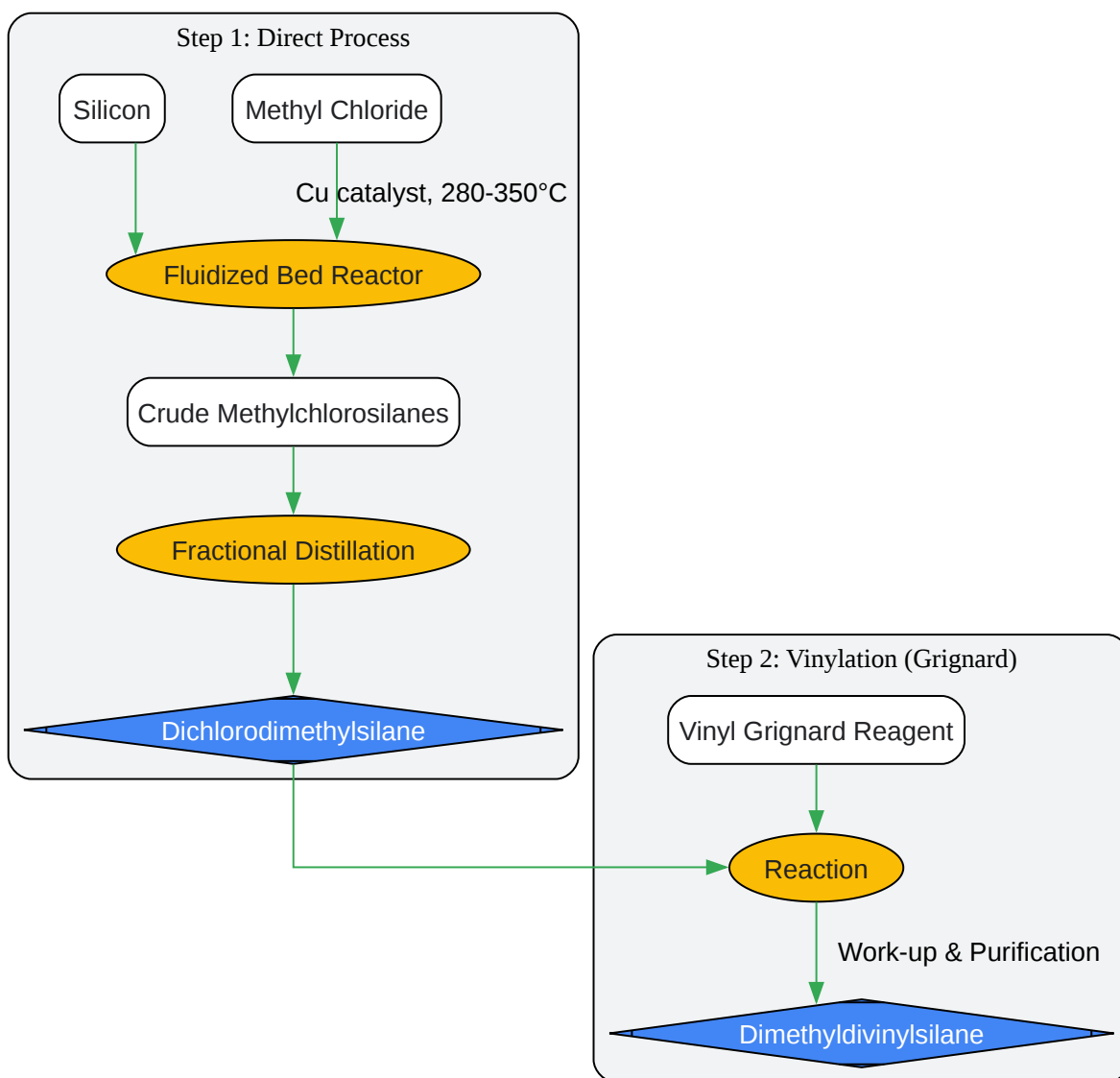
Quantitative Data

Parameter	Value	Reference
Reactants		
Silicon	Stoichiometric excess	
Methyl Chloride	Continuous feed	
Catalyst	Copper-based (e.g., CuCl)	
Reaction Conditions		
Temperature	280 - 350 °C	
Pressure	Atmospheric	
Product Distribution (Typical)		
Dichlorodimethylsilane	70 - 90%	
Methyltrichlorosilane	5 - 15%	
Trimethylchlorosilane	3 - 7%	
Other Silanes	1 - 5%	

Step 2: Vinylation of Dichlorodimethylsilane

The dichlorodimethylsilane obtained from the Direct Process is then subjected to a vinylation reaction, most commonly the Grignard reaction as detailed in Section 1, to yield **dimethyldivinylsilane**.

Synthesis Pathway Diagram



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Direct Process and Vinylation for **Dimethyldivinylsilane**.

Summary and Comparison of Synthesis Pathways

Feature	Grignard Reaction	Direct Process & Vinylation
Scale	Laboratory	Industrial
Starting Materials	Dichlorodimethylsilane, Vinyl Halide	Silicon, Methyl Chloride, Vinyl Halide
Number of Steps	One	Two
Selectivity	High for dimethyldivinylsilane	Produces a mixture of methylchlorosilanes
Yield	High (74-91%) for the vinylation step	High overall throughput
Conditions	Mild (0 °C to reflux)	High temperature (280-350 °C)
Advantages	High purity, good for smaller scale	Cost-effective for large scale production
Disadvantages	Requires pre-formed Grignard reagent	High energy input, complex product separation

This guide provides the foundational knowledge for the synthesis of **dimethyldivinylsilane**, catering to both research and industrial perspectives. The choice of synthesis pathway is dependent on the desired scale of production, available starting materials, and the required purity of the final product.

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